N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a biphenyl structure through a carboxamide linkage. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15(23)19-8-5-9-20(14-19)22-21(24)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOJDXDWVWFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-acetylphenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dioxane .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The acetyl group in N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide serves as a crucial building block in organic synthesis. It acts as an intermediate for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing other compounds. |
| Pharmaceutical Development | Key intermediate in drug formulation. |
Biology
In biological research, this compound is utilized to investigate interactions between small molecules and biological targets such as enzymes and receptors. Its structure allows it to be designed as an enzyme inhibitor or receptor modulator.
| Biological Application | Details |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzyme activities. |
| Receptor Modulation | Can modulate receptor functions, influencing biological pathways. |
Medicine
The biphenyl structure of this compound is prevalent in many biologically active compounds, making it a valuable scaffold for drug discovery. It has been explored for its potential in treating various diseases through its interaction with molecular targets.
| Medical Research Focus | Potential Outcomes |
|---|---|
| Drug Discovery | Development of novel therapeutics targeting specific diseases. |
| Cancer Research | Investigating its role in inhibiting cancer cell proliferation. |
Industry
In materials science, this compound is used in the production of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique structural properties that enhance performance and stability.
| Industrial Application | Significance |
|---|---|
| Organic Light-Emitting Diodes | Enhances light emission efficiency and stability in OLEDs. |
| Liquid Crystals | Improves the performance of liquid crystal displays (LCDs). |
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways associated with cancer progression.
Case Study 2: OLED Development
Research on OLEDs incorporating this compound showed improved brightness and longevity compared to traditional materials, highlighting its potential for commercial applications in display technologies.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the biphenyl structure can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(3-Acetylphenyl)decanamide: This compound has a similar acetylphenyl structure but with a decanamide group instead of a biphenyl group.
N-(3-Acetylphenyl)-1-naphthamide: This compound features a naphthalene ring instead of a biphenyl ring.
Uniqueness: N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Biological Activity
N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with an acetyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The acetyl group can form hydrogen bonds with active site residues of target proteins.
- Hydrophobic Interactions : The biphenyl structure allows for hydrophobic interactions that stabilize binding to protein targets.
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Escherichia coli | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
These results indicate that the compound exhibits higher antibacterial properties compared to standard antibiotics like oxytetracycline, particularly against Gram-positive bacteria .
Case Studies
- Study on Gram-Positive and Gram-Negative Bacteria : A comprehensive study tested this compound against various strains, revealing promising antibacterial activity with significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly notable against Staphylococcus aureus and Escherichia coli .
- Inflammation Modulation : Research has indicated that compounds with similar structures can modulate inflammatory responses via G protein-coupled receptors (GPCRs). This suggests that this compound may also have potential in treating inflammatory conditions by targeting these pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Derivatives of this compound have been synthesized to improve potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
